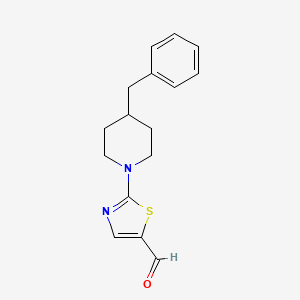

![molecular formula C11H14O4S B1288191 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid CAS No. 60169-56-4](/img/structure/B1288191.png)

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid

Overview

Description

“3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . It has a molecular weight of 242.3 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is “3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H14O4S/c1-14-9-4-3-8 (7-10 (9)15-2)16-6-5-11 (12)13/h3-4,7H,5-6H2,1-2H3, (H,12,13)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 75-76 degrees Celsius . The molecular weight of the compound is 242.3 .Scientific Research Applications

Medicine

In the medical field, this compound has been explored for its potential to induce γ globin gene expression . This is particularly significant in the treatment of β-hemoglobinopathies and other forms of anemia, as it could stimulate erythropoiesis in vivo, leading to the production of red blood cells .

Material Science

In material science, such compounds can be integral in the development of new polymeric materials . Their ability to form complexes with metals, like copper (II), suggests potential use in creating novel coordination polymers with specific functionalities .

Pharmacology

Pharmacologically, the compound’s properties suggest its use in drug design and synthesis . It could serve as a building block for the synthesis of more complex molecules with therapeutic potential .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS, aiding in the identification and quantification of substances within complex mixtures .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWIZKGQLSYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596295 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

CAS RN |

60169-56-4 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)

![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)

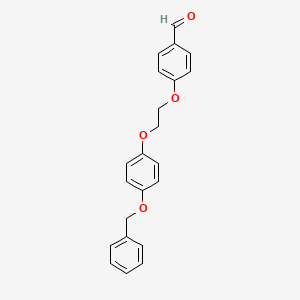

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)